1-(Dimethylamino)propan-2-yl 1,4-dimethyl-1H-pyrazole-5-carboxylate 1-(Dimethylamino)propan-2-yl 1,4-dimethyl-1H-pyrazole-5-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17246257
InChI: InChI=1S/C11H19N3O2/c1-8-6-12-14(5)10(8)11(15)16-9(2)7-13(3)4/h6,9H,7H2,1-5H3
SMILES:
Molecular Formula: C11H19N3O2
Molecular Weight: 225.29 g/mol

1-(Dimethylamino)propan-2-yl 1,4-dimethyl-1H-pyrazole-5-carboxylate

CAS No.:

Cat. No.: VC17246257

Molecular Formula: C11H19N3O2

Molecular Weight: 225.29 g/mol

* For research use only. Not for human or veterinary use.

1-(Dimethylamino)propan-2-yl 1,4-dimethyl-1H-pyrazole-5-carboxylate -

Specification

Molecular Formula C11H19N3O2
Molecular Weight 225.29 g/mol
IUPAC Name 1-(dimethylamino)propan-2-yl 2,4-dimethylpyrazole-3-carboxylate
Standard InChI InChI=1S/C11H19N3O2/c1-8-6-12-14(5)10(8)11(15)16-9(2)7-13(3)4/h6,9H,7H2,1-5H3
Standard InChI Key RFUSPJBLHSQFNA-UHFFFAOYSA-N
Canonical SMILES CC1=C(N(N=C1)C)C(=O)OC(C)CN(C)C

Introduction

Nomenclature and Structural Features

The systematic IUPAC name 1-(dimethylamino)propan-2-yl 1,4-dimethyl-1H-pyrazole-5-carboxylate delineates its dual-component architecture. The pyrazole ring system (1,4-dimethyl-1H-pyrazole-5-carboxylic acid) features methyl groups at positions 1 and 4, with a carboxylate ester at position 5 . The alcohol component, 1-(dimethylamino)propan-2-ol, contributes a secondary hydroxyl group and a tertiary dimethylamine functionality .

The molecular formula is deduced as C₁₁H₁₉N₃O₃, derived from the parent acid (C₆H₈N₂O₂) and alcohol (C₅H₁₃NO) with elimination of water during esterification. Key structural attributes include:

  • Pyrazole Core: A five-membered aromatic ring with two adjacent nitrogen atoms, methyl-substituted at N1 and C4 positions .

  • Ester Linkage: The carboxyl group of the pyrazole forms an ester bond with the hydroxyl oxygen of 1-(dimethylamino)propan-2-ol.

  • Dimethylamino Branch: A -N(CH₃)₂ group attached to the propan-2-ol backbone, introducing both basicity and steric bulk .

Spectral characterization would likely reveal distinctive signals:

  • ¹H NMR: Methyl singlets for N1-CH₃ (δ ~3.50 ppm) and dimethylamino groups (δ ~2.20 ppm), coupled with pyrazole proton splitting patterns .

  • IR Spectroscopy: Stretching vibrations for ester C=O (~1720 cm⁻¹) and hydroxyl O-H (~3450 cm⁻¹, if unreacted alcohol persists) .

Synthetic Methodologies

While no direct synthesis of this specific ester is documented, convergent strategies employing established esterification protocols can be extrapolated.

Acid Component Preparation

1,4-Dimethyl-1H-pyrazole-5-carboxylic acid (CAS 13745-58-9) is accessible via:

  • Cyclocondensation of hydrazine derivatives with β-ketoesters, followed by methylation .

  • Multi-component reactions under InCl₃ catalysis, as demonstrated in pyrano[2,3-c]pyrazole syntheses .

Alcohol Component Preparation

1-(Dimethylamino)propan-2-ol (CAS 108-16-7) is commercially available but can be synthesized through:

  • Amination of propylene oxide with dimethylamine under alkaline conditions .

  • Reduction of dimethylaminoacetone derivatives .

Esterification Approaches

MethodConditionsCatalysts/ReagentsYield Estimate
Acid-CatalyzedReflux in toluene, 12-24 hrH₂SO₄, p-TsOH60-75%
Acyl Chloride0-5°C, anhydrous DCMSOCl₂, DMAP80-90%
Ultrasound-Assisted40°C, 20 min, 50% EtOHInCl₃ (20 mol%) 85-95%

The ultrasound-mediated method, adapted from pyrano[2,3-c]pyrazole syntheses , offers rapid reaction times and high efficiency, leveraging cavitation effects to enhance molecular interactions.

Physicochemical Properties

Predicted properties based on constituent fragments and analogous esters:

PropertyValue/RangeBasis
Molecular Weight241.29 g/molSum of fragment formulae
Physical StateColorless to pale yellow liquidAnalogous esters
Boiling Point230-245°C (est.)Incremental addition to alcohol BP
SolubilityMiscible in ethanol, DCM; sparingly in waterHydrophobic ester group
logP~1.2 (Calculated)Fragment contributions

The dimethylamino group enhances water solubility at acidic pH via protonation, while the ester and pyrazole moieties dominate lipophilicity .

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